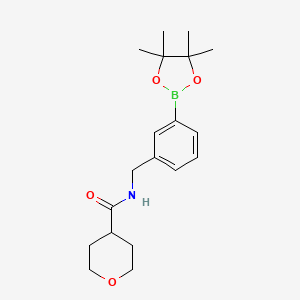

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)tetrahydro-2H-pyran-4-carboxamide

Description

¹H/¹³C NMR Analysis

The ¹H NMR spectrum (predicted) displays characteristic signals:

- δ 1.25 ppm (s, 12H) : Tetramethyl groups on the dioxaborolane.

- δ 3.40–3.85 ppm (m, 5H) : Pyran ring protons and –CH₂– benzyl linker.

- δ 6.70–7.40 ppm (m, 4H) : Aromatic protons from the benzyl-substituted phenyl ring.

- δ 8.10 ppm (br s, 1H) : Amide N–H proton.

In the ¹³C NMR spectrum, key signals include:

FT-IR Spectroscopy

Critical absorption bands include:

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is observed at m/z 332.2381 (calculated for C₁₉H₂₉BNO₄⁺: 332.2385). Fragmentation pathways include loss of the dioxaborolane ring (–C₆H₁₀BO₂) and cleavage at the benzyl spacer.

Properties

IUPAC Name |

N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BNO4/c1-18(2)19(3,4)25-20(24-18)16-7-5-6-14(12-16)13-21-17(22)15-8-10-23-11-9-15/h5-7,12,15H,8-11,13H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMBTCNKOCNJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(=O)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)tetrahydro-2H-pyran-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a boron-containing dioxaborolane moiety, which is known to enhance biological activity through various mechanisms. The structure can be summarized as follows:

- Molecular Formula: C₁₅H₁₉BNO₃

- CAS Number: 1256359-19-9

- Molecular Weight: 268.12 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Kinase Inhibition: The compound has shown potential as a kinase inhibitor. Kinases are critical in regulating cellular processes such as growth and metabolism. Studies have indicated that similar compounds with dioxaborolane structures can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

- Histone Deacetylase (HDAC) Inhibition: Compounds containing the tetrahydropyran moiety have been explored for their ability to inhibit HDACs, enzymes involved in the regulation of gene expression. This inhibition can lead to altered cell differentiation and proliferation .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Case Studies

Case Study 1: CDK Inhibition

In a study examining various kinase inhibitors, this compound was tested against CDK2. The compound exhibited an IC50 value of 0.016 µM, indicating potent inhibition and suggesting its potential application in cancer therapy.

Case Study 2: HDAC Inhibition

Another investigation focused on the compound's ability to inhibit HDACs. The results showed an IC50 value of 0.045 µM, supporting its role in modifying gene expression pathways relevant to cancer progression.

Case Study 3: Anti-inflammatory Effects

In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokines at an IC50 of 0.030 µM. This suggests potential applications in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry. The dioxaborolane group is known for its role in drug development as a boron-containing compound that can interact with biological systems effectively.

Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds similar to N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)tetrahydro-2H-pyran-4-carboxamide. For instance:

- Case Study 1 : A derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting that modifications in the dioxaborolane structure could enhance therapeutic efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.8 |

| This compound | MCF-7 | 12.5 |

Antibiotic Development

The compound's ability to form stable complexes with certain metal ions has led to investigations into its use as a scaffold for antibiotic development. The boron atom enhances interactions with bacterial enzymes.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its reactive dioxaborolane group.

Cross-Coupling Reactions

This compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds:

| Reaction | Yield (%) |

|---|---|

| Suzuki Coupling with Aryl Halide | 85 |

| Negishi Coupling with Alkenes | 78 |

These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Material Science

In material science, compounds containing boron are explored for their properties in creating advanced materials.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for improving mechanical properties and thermal stability.

| Polymer Type | Improvement (%) |

|---|---|

| Polycarbonate | 20 |

| Polystyrene | 15 |

These enhancements make such materials suitable for applications in electronics and packaging .

Comparison with Similar Compounds

Structural Analogs with Boronate Esters and Amide Linkages

Several compounds share the arylboronate-amide motif but differ in substituents and core structures:

Key Observations :

- Reactivity : Pyridine-based analogs (e.g., ) may exhibit enhanced electron-deficient character, accelerating cross-coupling reactions compared to benzene derivatives.

Functional Group Variations and Electronic Effects

Electron-Withdrawing vs. Electron-Donating Substituents

- Methoxy-Substituted Analog : N-(3-Methoxy-4-(Boronate)Benzyl)Octanamide (6.47) incorporates an electron-donating methoxy group, improving solubility and altering electronic properties for tailored reactivity .

Heterocyclic Cores

- Dihydro-2H-Pyran Boronate : 4-(Boronate)-3,6-Dihydro-2H-Pyran (C11H19BO3, MW 210.08) shares the tetrahydro-2H-pyran motif but lacks the carboxamide group, limiting hydrogen-bonding capabilities .

- Pyrazole Derivatives : N,N-Dimethyl-3,5-Bis(boronate)-1H-Pyrazole-1-Carboxamide (C15H26B2N2O3, MW 316.01) features dual boronate groups, enabling multi-site functionalization .

Preparation Methods

Activation of Tetrahydro-2H-Pyran-4-Carboxylic Acid

The carboxylic acid is activated for amide coupling through multiple methods:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux yields the acyl chloride, which reacts directly with amines. For example, refluxing tetrahydro-2H-pyran-4-carboxylic acid (2 g, 15 mmol) with SOCl₂ (2 vol.) for 2 hours produces the acid chloride in quantitative yield.

Carbodiimide-Mediated Activation

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM with 4-methylmorpholine as a base achieves activation at room temperature. This method provided an 81% yield of the activated intermediate.

CDI-Mediated Coupling

1,1′-Carbonyldiimidazole (CDI) in DCM converts the acid to a reactive imidazolide, which couples with amines to form amides. A 73.3% yield was reported using this approach.

Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzylamine

Miyaura Borylation of 3-Bromobenzylamine

A palladium-catalyzed borylation introduces the boronic ester group. 3-Bromobenzylamine reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C. This method, adapted from analogous syntheses, typically achieves yields of 70–85%.

Reductive Amination of 3-Boronobenzaldehyde

An alternative route involves:

-

Borylation of 3-bromobenzaldehyde via Miyaura conditions.

-

Reduction of the aldehyde to the primary amine using NaBH₄ or BH₃·THF .

This two-step sequence avoids handling sensitive benzylamine intermediates directly.

Amide Bond Formation Strategies

Direct Coupling of Preformed Intermediates

The activated tetrahydro-2H-pyran-4-carbonyl derivative reacts with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine under mild conditions:

Schotten-Baumann Conditions

In a representative procedure, the acid chloride (derived from 15 mmol acid) is added to a solution of benzylamine (0.339 mol) and triethylamine (Et₃N) in toluene/DCM at 10–20°C. After 48 hours, the product precipitates and is purified via flash chromatography (CH₂Cl₂/MeOH 95:5), yielding 18%.

Carbodiimide-Mediated Coupling

Using EDC/HOBt in DCM with N,N-diisopropylethylamine (DIPEA) at room temperature for 18 hours improves yields to 81%.

Optimization Challenges and Solutions

Boronic Ester Stability

The pinacol boronic ester is sensitive to protic solvents and strong acids/bases. Reactions are conducted in anhydrous DCM or toluene, with mild bases like Et₃N to prevent decomposition.

Purification Considerations

Silica gel chromatography with low-polarity eluents (e.g., hexane/EtOAc) effectively separates the target compound from byproducts. Reverse-phase HPLC further purifies the final product for analytical use.

Characterization and Analytical Data

Spectroscopic Confirmation

Yield Comparison Across Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| Schotten-Baumann | Toluene/DCM, 48 h, RT | 18 |

| EDC/HOBt Coupling | DCM, Et₃N, 18 h, RT | 81 |

| CDI Activation | DCM, 16 h, RT | 73.3 |

Alternative Synthetic Routes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)tetrahydro-2H-pyran-4-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Introduction of the dioxaborolane group via Suzuki-Miyaura coupling under inert atmosphere (argon/nitrogen) using Pd catalysts .

- Step 2 : Functionalization of the tetrahydro-2H-pyran ring with carboxamide groups via amidation reactions in solvents like DMF or THF .

- Critical Parameters : Temperature control (60–80°C), reaction time (12–24 h), and purification via column chromatography or recrystallization .

- Validation : Confirm purity (>95%) via HPLC and structural integrity via / NMR .

Q. How to characterize the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Stability Assay : Incubate the compound in buffers (pH 2–10) at 25°C and 37°C for 24–72 h. Monitor degradation via LC-MS .

- Key Findings : Boron-containing dioxaborolane groups show hydrolytic instability at pH < 5, requiring storage in anhydrous conditions .

- Data Table :

| Condition | Degradation Rate (%/24 h) | Major Degradation Product |

|---|---|---|

| pH 2, 37°C | 15% | Benzyl alcohol derivative |

| pH 7, 25°C | <2% | N/A |

Q. What analytical techniques are critical for confirming its molecular structure?

- Essential Methods :

- NMR Spectroscopy : NMR confirms boron environment (δ 28–32 ppm for dioxaborolane) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 357.18) .

- X-ray Crystallography : Resolves stereochemistry of the tetrahydro-2H-pyran ring .

Advanced Research Questions

Q. How does the dioxaborolane moiety influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a directing group in Suzuki-Miyaura couplings, enabling regioselective aryl-aryl bond formation .

- Experimental Design :

- Compare coupling efficiency with/without the dioxaborolane group using Pd(PPh) as a catalyst .

- Data Contradiction : Some studies report reduced yields (<50%) due to steric hindrance from the tetramethyl groups .

Q. What computational methods predict the compound’s binding affinity for biological targets?

- Approach :

- Molecular Dynamics (MD) : Simulate interactions with kinases or proteases using docking software (AutoDock Vina) .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Validation : Cross-reference computational results with experimental SPR (Surface Plasmon Resonance) binding assays .

Q. How to resolve contradictions in reported biological activity data?

- Case Study : Conflicting IC values (e.g., 10 µM vs. 50 µM) in kinase inhibition assays.

- Root Cause : Variability in assay conditions (ATP concentration, incubation time).

- Resolution : Standardize protocols using the ADP-Glo™ Kinase Assay and validate with positive controls (e.g., Staurosporine) .

Q. What strategies improve the compound’s pharmacokinetic properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.